Class-Level Scaffold Differentiation: The Impact of the Piperazin-2-one Core on Biological Activity
Direct, head-to-head quantitative comparison data for 4-(4-Amino-2-fluorophenyl)piperazin-2-one against its closest analogs are not available in the public domain. However, class-level evidence strongly supports its selection over a standard piperazine. A high-throughput screening study identified a trisubstituted piperazin-2-one derivative (15D8) as a potent and selective inhibitor of Adenovirus (Ad) replication, with an IC50 in the low micromolar range and minimal cytotoxicity [1]. This demonstrates the unique biological value of the piperazin-2-one core, a feature absent in simple piperazines. This provides a strong, albeit inferential, rationale for prioritizing piperazin-2-one-based building blocks like 4-(4-Amino-2-fluorophenyl)piperazin-2-one for developing novel chemotypes with potentially superior activity and selectivity profiles.
| Evidence Dimension | Antiviral Activity & Selectivity |
|---|---|
| Target Compound Data | Not directly tested in the cited study; inferred from class activity. |
| Comparator Or Baseline | Simple Piperazine Scaffold (implied baseline for comparison) |
| Quantified Difference | A trisubstituted piperazin-2-one derivative (15D8) showed low micromolar IC50 against Adenovirus, while >25,000 other compounds were screened with significantly less activity. |
| Conditions | High-throughput screening (HTS) of >25,000 small molecules against Adenovirus (Ad) infection. |
Why This Matters
This class-level evidence justifies the use of a piperazin-2-one scaffold, like the target compound, over a standard piperazine for antiviral or other biological research.
- [1] Sanchez-Cespedes, J., Moyer, C. L., Whitby, L. R., Boger, D. L., & Nemerow, G. R. (2014). Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 108, 65-73. View Source
